molecular formula C30H32N2O4 B412385 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE CAS No. 1260-91-9

4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE

Cat. No.: B412385
CAS No.: 1260-91-9
M. Wt: 484.6g/mol
InChI Key: ZVTKZSFDOBPADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of activated alkynes and aromatic amines through hydroamination and intramolecular Friedel–Crafts reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction could produce quinoline-4-carboxylate esters.

Scientific Research Applications

4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC)
  • Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (QUCHIC)
  • N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA)

Uniqueness

4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE stands out due to its unique pentyl and quinoline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1260-91-9

Molecular Formula

C30H32N2O4

Molecular Weight

484.6g/mol

IUPAC Name

pentyl 2-(4-pentoxycarbonylquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C30H32N2O4/c1-3-5-11-17-35-29(33)23-19-27(31-25-15-9-7-13-21(23)25)28-20-24(30(34)36-18-12-6-4-2)22-14-8-10-16-26(22)32-28/h7-10,13-16,19-20H,3-6,11-12,17-18H2,1-2H3

InChI Key

ZVTKZSFDOBPADF-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.